molecular formula C8H17N B1584594 2-Cyclohexylethylamine CAS No. 4442-85-7

2-Cyclohexylethylamine

Cat. No. B1584594
CAS RN: 4442-85-7
M. Wt: 127.23 g/mol
InChI Key: HFACYWDPMNWMIW-UHFFFAOYSA-N
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Description

2-Cyclohexylethylamine is an organic compound with the chemical formula C8H17N . It is a colorless liquid with a special odor of amine amino compounds . It is an aliphatic amine with weak alkalinity .


Synthesis Analysis

The preparation method of 2-cyclohexylethylamine can be obtained by the reduction reaction of cyclohexanone . The specific steps are as follows: First, cyclohexanone is reacted with excess cerium phthalate (Ce (IV)) salt solution to obtain cyclohexanone nitrosamine containing the total amount of phthalic acid. Then, under acidic conditions, cyclohexanone imide is reacted with excess hydrogen to obtain 2-cyclohexylelethylamine .


Molecular Structure Analysis

The molecular formula of 2-Cyclohexylethylamine is C8H17N . The molar mass is 127.23 .


Chemical Reactions Analysis

2-Cyclohexylethylamine can react with acid to generate the corresponding salt .


Physical And Chemical Properties Analysis

2-Cyclohexylethylamine has a boiling point of about 159-161°C, and its melting point is about -50°C . The density is estimated to be 0.8455 . The refractive index is between 1.4630 and 1.4670 .

Scientific Research Applications

1. Resolving Agent in Optical Resolution

2-Cyclohexylethylamine has been used as a resolving agent in the optical resolution of chloromandelic acids. The study by Bereczki et al. (2019) detailed the crystal structures of diastereomers and double salts involving 2-cyclohexylethylamine, demonstrating its efficacy in resolving complex molecular structures (Bereczki et al., 2019).

2. Use in Stereochemistry and Molecular Recognition

In stereochemistry, 2-Cyclohexylethylamine plays a significant role. Sakai et al. (2006) investigated its resolution via diastereomeric salt formation with enantiopure 2-phenylacetic acids. Their findings highlight its utility in obtaining single enantiomers through less-soluble diastereomeric salt formations (Sakai et al., 2006).

3. In Molecular Mechanism Studies

Another study by Sakai et al. (2006) focused on the molecular mechanism of the DCR (dielectrically controlled resolution) phenomenon observed in the resolution system of 1-cyclohexylethylamine with mandelic acid. This research sheds light on the crucial role of chiral spaces in molecular recognition and how they are influenced by the dielectric properties of the solvent used (Sakai et al., 2006).

4. Catalysis and Chemical Reactions

The catalytic properties of 2-Cyclohexylethylamine are also noteworthy. For instance, Pun et al. (2013) described its role in the aerobic dehydrogenation of cyclohexanones to phenols, indicating its potential in catalytic processes (Pun et al., 2013).

5. Enantiomeric Separation and Analysis

Gong et al. (2005) utilized 2-Cyclohexylethylamine in capillary electrophoresis for the enantiomeric separation of its derivatives, highlighting its application in analytical chemistry and resolution of chiral compounds (Gong et al., 2005).

Safety And Hazards

2-Cyclohexylethylamine is a corrosive compound and should not be in contact with skin and eyes . During use, protective gloves, goggles, and protective clothing should be worn . In the storage and handling, it should be kept away from the fire and high-temperature environment .

properties

IUPAC Name

2-cyclohexylethanamine
Source PubChem
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InChI

InChI=1S/C8H17N/c9-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFACYWDPMNWMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60196170
Record name Cyclohexaneethanamine (9CI)
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Molecular Weight

127.23 g/mol
Source PubChem
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Product Name

2-Cyclohexylethylamine

CAS RN

4442-85-7
Record name Cyclohexaneethanamine
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Record name Ethylamine, 2-cyclohexyl-
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Record name 2-Cyclohexylethylamine
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Record name 2-cyclohexylethylamine
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Synthesis routes and methods

Procedure details

Phenethylamine (50 g) was dissolved in 1000 mL of glacial acetic acid in a pressure vessel, followed by addition of platinum oxide (15 g). After shaking under 4 atm of hydrogen for 48 h, the reaction was filtered and the acetic acid was removed under reduced pressure. The residue was taken up in water (1000 mL), basified with 5N NaOH, and washed with ether (5×250 mL). The ether extracts were washed with brine (250 mL), dried (MgSO4), filtered and concentrated to afford a light yellow oil which was purified by fractional distillation at atmospheric pressure (bp 185° C., 49.5 g, 94%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylethylamine
Reactant of Route 2
2-Cyclohexylethylamine
Reactant of Route 3
2-Cyclohexylethylamine
Reactant of Route 4
2-Cyclohexylethylamine
Reactant of Route 5
2-Cyclohexylethylamine
Reactant of Route 6
2-Cyclohexylethylamine

Citations

For This Compound
52
Citations
MO SKIBBE - 1959 - search.proquest.com
… dilator pro perty of 2-cyclohexylethylamine derivative s it appears appropriate to review the literature for other types of compounds possessing bronchodilatory action particularly the 2-…
Number of citations: 3 search.proquest.com
BA Clement, CM Goff, TDA Forbes - Phytochemistry, 1998 - Elsevier
… The 2-cyclohexylethylamine and the N-cyclohexylethyl-N-methylamine are the saturated analogs of the phenethylamine and NMPEA respectively. Tryptamine, N-methyltryptamine, and …
Number of citations: 89 www.sciencedirect.com
RH Mazur, AH Goldkamp, PA James… - Journal of Medicinal …, 1970 - ACS Publications
… 2-cyclohexylethylamine (78) was also slightly sweet, but both l and d isomers 79 and 80 of Asp-W,l-dimethyl-2-cyclohexylethylamine … , l-methyl-2-cyclohexylethylamine, 1-methyl-…
Number of citations: 123 pubs.acs.org
R Palumbo, A De Renzi, A Panunzi… - Journal of the American …, 1969 - ACS Publications
… 2-cyclohexylethylamine,14 N-ethyl-2-cyclohexylethylamine,15 N,N-diethyl-2-cyclohexylethylamine,… , N-hexyl-a-methylbenzylamine, and Na-methylbenzyl-2-cyclohexylethylamine were …
Number of citations: 87 pubs.acs.org
M Taki, T Murakawa, T Nakamoto, M Uchida… - Biochemistry, 2008 - ACS Publications
… Those of deuterium-labeled 2-(4-methoxyphenyl)ethylamine, 2-cyclohexylethylamine, and benzylamine were prepared as described in the Supporting Information. (S)-[1- 2 H]Ethanol …
Number of citations: 14 pubs.acs.org
TV Akalaeva, LY Amel'kin, OV Baklanova… - Pharmaceutical …, 1990 - Springer
The reduction of nitrile XXI to amine was described in [9]; the hydrogenation of amine XIX has not been described in the literature. Ill [7], amine XX was obtained by hydrogenation of …
Number of citations: 3 link.springer.com
B Shi, TK Narayanan, ZY Yang, BT Christian… - Nuclear medicine and …, 1999 - Elsevier
… Reductive coupling of the tetralone with 2-cyclohexylethylamine and subsequent deprotection of the methoxy group led to the precursor for PPHT in reasonable yields. The tertiary …
Number of citations: 26 www.sciencedirect.com
ES Lazer, CK Miao, HC Wong, R Sorcek… - Journal of medicinal …, 1994 - ACS Publications
A series of benzoxazolamine and benzothiazolamine analogs that inhibit leukotriene (LT) biosynthesis are described. The initial lead,(S)-jV-(benzothiazol-2-yl) phenylalanineethyl ester …
Number of citations: 63 pubs.acs.org
Q Yang, F Zhao, N Zhang, M Liu, H Hu… - Chemical …, 2018 - pubs.rsc.org
Herein, we described photoenzymatic dynamic kinetic resolution (DKR) of amines under mild conditions. The racemization of amines via a photoredox-mediated hydrogen atom transfer …
Number of citations: 28 pubs.rsc.org
JM Devereux, KR Payne, ERA Peeling - Journal of the Chemical …, 1957 - pubs.rsc.org
… Both NN-dimet hylphenethylamine and NN-dimet hyl2-cyclohexylethylamine are strong bases, compared with pyridine. Both amines should therefore be toxic and, as the results show, …
Number of citations: 25 pubs.rsc.org

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